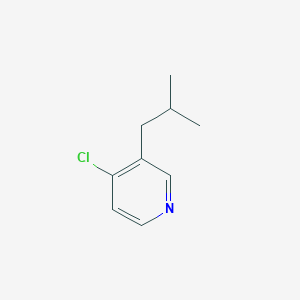

4-Chloro-3-isobutylpyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H12ClN |

|---|---|

Molecular Weight |

169.65 g/mol |

IUPAC Name |

4-chloro-3-(2-methylpropyl)pyridine |

InChI |

InChI=1S/C9H12ClN/c1-7(2)5-8-6-11-4-3-9(8)10/h3-4,6-7H,5H2,1-2H3 |

InChI Key |

RKMUUMBEOKLCLC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=C(C=CN=C1)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloro 3 Isobutylpyridine and Its Analogues

Direct C-H Functionalization Approaches to Chlorinated Alkylpyridines

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying complex molecules, offering a more streamlined alternative to traditional multi-step sequences that often require pre-functionalized starting materials. nih.govresearchgate.net For alkylpyridines, the position of the alkyl group on the pyridine (B92270) ring dictates the most effective C-H functionalization strategy.

The functionalization of C(sp³)–H bonds at the heterobenzylic position of 3-alkylpyridines is challenging via polar pathways due to the lack of resonance stabilization. nih.gov For these "non-resonant" positions, radical-based chlorination is the more effective strategy. wisc.edu A photochemically promoted method has been developed for the chlorination of these non-resonant heterobenzylic C(sp³)-H sites in 3-alkylpyridines and related heteroaromatics. nih.gov

Mechanistic studies, including density functional theory (DFT) calculations, have shown that the optimal reactivity is achieved by balancing the energetics of the two radical-chain propagation steps. nih.gov These investigations identified N-chlorosulfonamides as superior reagents for this transformation. wisc.edunih.gov The process is operationally simple and provides access to heterobenzylic chlorides, which are versatile intermediates for subsequent cross-coupling reactions with a wide range of nucleophiles. nih.govnih.gov This radical approach is particularly valuable because it enables the functionalization of C-H bonds that are not amenable to polar activation, thereby expanding the accessible chemical space for drug discovery. wisc.eduresearchgate.net

In contrast to 3-alkylpyridines, the heterobenzylic C-H bonds of 2- and 4-alkylpyridines are susceptible to functionalization through polar reaction pathways. nih.govresearchgate.net This reactivity is due to the ability of the pyridine nitrogen to stabilize charged intermediates through resonance. nih.gov A developed methodology leverages this property by activating the pyridine substrate with an electrophile, such as trifluoromethanesulfonyl chloride (TfCl). nih.gov This activation promotes the formation of enamine or alkylidene dihydropyridine (B1217469) tautomers. nih.govresearchgate.net

These intermediates are highly reactive towards electrophilic chlorinating agents like N-chlorosuccinimide (NCS) or trichloroisocyanuric acid (TCCA). nih.gov The choice of chlorinating agent can depend on the substrate; for instance, NCS often gives better results for 4-alkylpyridines, while TCCA is more effective for 2-alkylpyridines. nih.gov The resulting heterobenzyl chlorides can be used directly in subsequent nucleophilic coupling reactions without needing isolation, providing an efficient two-step C-H functionalization sequence. nih.govnih.gov This polar pathway offers advantages over direct oxidative couplings, as it is compatible with oxidatively sensitive coupling partners like amines and thiols. nih.gov

Table 1: Comparison of Polar and Radical C-H Chlorination Methods for Alkylpyridines

| Feature | Polar C-H Chlorination | Radical C-H Chlorination |

|---|---|---|

| Substrate Position | 2- and 4-Alkylpyridines nih.govresearchgate.net | 3-Alkylpyridines wisc.edunih.gov |

| Mechanism | Polar pathway via enamine/alkylidene dihydropyridine intermediates nih.gov | Radical chain mechanism wisc.edu |

| Activation | Catalytic trifluoromethanesulfonyl chloride (TfCl) nih.gov | Photochemical promotion nih.gov |

| Typical Reagents | N-Chlorosuccinimide (NCS), Trichloroisocyanuric acid (TCCA) nih.gov | N-Chlorosulfonamide nih.gov |

| Key Advantage | High site-selectivity for resonant positions, compatible with sensitive nucleophiles nih.gov | Enables functionalization of non-resonant positions nih.gov |

Regioselectivity in the C-H chlorination of alkylpyridines is critically controlled by the choice of mechanism. Polar chlorination methods exhibit excellent site-selectivity for alkyl groups at the 2- and 4-positions, leaving those at the 3-position completely unreactive. nih.gov Conversely, radical chlorination strategies are required to functionalize the benzylic C-H bond of an alkyl group at the 3-position. nih.govnih.gov Therefore, for a molecule like 3-isobutylpyridine (B84229), a radical approach would be necessary to achieve chlorination on the isobutyl side chain's benzylic carbon. If a pyridine contained alkyl groups at both the 3- and 4-positions, a chemist could selectively functionalize one over the other by choosing between radical and polar conditions. nih.gov This dichotomy provides a powerful tool for directing functionalization to a specific site on the pyridine scaffold.

Stereoselectivity is another critical aspect, particularly when the reaction creates a new chiral center. The chlorination of the benzylic carbon of the isobutyl group in 3-isobutylpyridine would generate a stereocenter. While achieving high stereoselectivity is a major goal in modern organic synthesis, the primary literature on heterobenzylic C-H chlorination has focused more on regioselectivity and chemoselectivity. nih.govnih.gov The stereoselective introduction of a chlorine atom often relies on catalysts, such as the use of Cinchona alkaloids in the phase-transfer chlorination of β-keto esters, where ionic interactions and catalyst structure guide the stereochemical outcome. nih.gov Similarly, the stereoselective chlorination of cyclic alcohols can be controlled by factors like ring size and the nature of neighboring substituents. rsc.org Applying such precise stereocontrol to the radical C-H chlorination of an acyclic side chain like an isobutyl group remains a significant synthetic challenge.

Nucleophilic Aromatic Substitution (SNAr) Routes to Chlorinated Pyridines

Nucleophilic aromatic substitution (SNAr) is a fundamental and widely used method for the synthesis and functionalization of electron-deficient aromatic systems like pyridine. nih.govnumberanalytics.com This reaction involves the displacement of a leaving group on the aromatic ring by a nucleophile.

The SNAr reaction on the pyridine ring is highly regioselective. Substitution is strongly favored at the 2- (ortho) and 4- (para) positions relative to the nitrogen atom. echemi.comuci.edu This preference is due to the ability of the electronegative nitrogen to stabilize the negative charge in the intermediate Meisenheimer complex through resonance. echemi.com For the reaction to proceed, the pyridine ring must be substituted with a good leaving group, typically a halide. ntnu.no The reactivity of the leaving group often follows the order F > Cl ≈ Br > I. researchgate.net

The pyridine ring's susceptibility to nucleophilic attack can be further enhanced by the presence of additional electron-withdrawing groups. numberanalytics.comuci.edu A common strategy for preparing substrates for SNAr involves the conversion of pyridine N-oxides into 2-chloropyridines using reagents such as phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅). bath.ac.uk This places a labile chlorine atom at an activated position, primed for displacement by a variety of nucleophiles. The synthesis of complex pyridines, such as 3-amino-2-chloro-4-alkylpyridines, has been reported through multi-step sequences involving chlorination steps to generate precursors for subsequent substitutions. epo.org

Table 2: General Reactivity of Leaving Groups in SNAr Reactions

| Leaving Group | General Reactivity |

|---|---|

| Fluoride (B91410) (F⁻) | Most Reactive |

| Chloride (Cl⁻) | Reactive |

| Bromide (Br⁻) | Reactive |

| Iodide (I⁻) | Least Reactive |

Note: This order can be influenced by the substrate, nucleophile, and reaction conditions. researchgate.net

Vicarious Nucleophilic Substitution (VNS) is a powerful variant of nucleophilic substitution that allows for the formal replacement of a hydrogen atom on an electron-deficient aromatic ring. sci-hub.se The mechanism is distinct from classical SNAr and involves a nucleophile that carries its own leaving group at the nucleophilic carbon. nih.gov The process begins with the addition of this nucleophile (typically a carbanion) to the electrophilic ring, forming an anionic σ-adduct. sci-hub.seacs.org This is followed by a base-induced β-elimination of HX from the adduct, which restores aromaticity. nih.gov

VNS is particularly effective for functionalizing pyridines that are activated by a strong electron-withdrawing group, most commonly a nitro group. ntnu.noacs.org The substitution occurs predominantly at positions ortho and para to the nitro group. acs.org This methodology enables direct C-C bond formation, providing a route to introduce alkyl groups onto the pyridine ring. nih.gov For example, nitropyridines can be alkylated with sulfonyl-stabilized carbanions. acs.org However, the reaction has limitations. Mechanistic studies have revealed that sterically hindered nucleophiles, such as those derived from isopropyl phenyl sulfone, may fail to undergo the final elimination step. Instead, they form a stable Meisenheimer-type adduct, halting the catalytic cycle. acs.org This steric sensitivity is an important consideration when planning syntheses involving bulky side chains like isobutyl groups.

Precursor Design and Leaving Group Effects in SNAr Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of pyridine rings. uci.edu The reactivity and regioselectivity of these reactions are highly dependent on the design of the precursor molecule, particularly the nature and position of the leaving group and any activating groups.

For SNAr reactions on pyridine, the negative charge in the intermediate Meisenheimer complex is stabilized when the leaving group is at the 2- or 4-position, as the electron-withdrawing nitrogen atom can delocalize the charge. uci.edustackexchange.com Consequently, nucleophilic substitution is favored at these positions over the 3- and 5-positions. uci.eduresearchgate.net The presence of additional electron-withdrawing groups on the ring can further enhance the rate of reaction. numberanalytics.com

The choice of leaving group is also critical. In SNAr reactions of activated aryl systems, the typical leaving group order is F > NO2 > Cl ≈ Br > I. researchgate.net However, in the context of substituted N-methylpyridinium compounds, a different order has been observed, highlighting the complexity of these reactions. researchgate.net For the synthesis of chloro-substituted pyridines, precursors bearing a chlorine atom at an activated position (2- or 4-) are common starting materials.

A study on the synthesis of 3-Chloro-2-isobutylpyridine utilized 3-Chloro-2-iodopyridine as the precursor, where the iodine atom is displaced in a palladium-catalyzed cross-coupling reaction with isobutylboronic acid. chemicalbook.comgoogleapis.com While this is not a traditional SNAr reaction, it demonstrates the principle of using a halogenated pyridine as a key precursor for introducing an alkyl substituent.

Table 1: Comparison of Leaving Groups in SNAr Reactions

| Leaving Group | General Reactivity Trend in Activated Aryl Systems | Notes |

|---|---|---|

| Fluorine (F) | Highest | Often the most reactive due to the high electronegativity stabilizing the intermediate. |

| Nitro (NO2) | High | A strong electron-wthdrawing group that activates the ring for nucleophilic attack. |

| Chlorine (Cl) | Moderate | A common and effective leaving group in many SNAr reactions. |

| Bromine (Br) | Moderate | Similar in reactivity to chlorine. |

This table provides a generalized trend; specific reaction conditions and substrates can alter the observed reactivity order.

Multicomponent Reaction (MCR) Strategies for Substituted Pyridines and Dihydropyridines

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like substituted pyridines from simple starting materials in a single pot. rsc.orgrsc.orgbohrium.comresearchgate.netymerdigital.com These reactions are highly valued for their ability to generate molecular diversity and for their often environmentally benign conditions. bohrium.comresearchgate.net

Chemoselective Formation of Pyridine Rings Bearing Chloro and Isobutyl Groups

The chemoselective synthesis of pyridines bearing specific substituents, such as chloro and isobutyl groups, can be achieved through carefully designed MCRs. An efficient protocol has been developed for the synthesis of fully substituted pyridines and 1,4-dihydropyridines using aldehydes, malononitrile, and primary aliphatic amines. rsc.org This strategy allows for a divergent and straightforward access to a wide range of functionalized pyridines. rsc.org By selecting appropriate starting materials, it is possible to introduce the desired chloro and isobutyl functionalities into the final pyridine ring. For example, a protocol for the synthesis of 2-amino-6-(cyclohexylamino)-4-isobutylpyridine-3,5-dicarbonitrile has been reported, demonstrating the incorporation of an isobutyl group. rsc.org

A study by Sharpless and coworkers on heteroaryl fluorosulfates demonstrated impressive chemoselectivity in Suzuki cross-coupling reactions. nih.gov They established a reactivity order of -Br > -OSO2F > -Cl, which allows for the stepwise and selective functionalization of polysubstituted pyridines. nih.gov This principle of chemoselectivity is crucial when designing MCRs to produce a specific isomer of a substituted pyridine.

Scope and Limitations of MCRs in the Synthesis of Functionalized Pyridines

MCRs for pyridine synthesis exhibit a broad substrate scope, allowing for the incorporation of various functional groups. rsc.orgnih.gov Aldehydes bearing both electron-donating and electron-withdrawing groups, as well as a range of amines, have been successfully employed. mdpi.comrsc.org However, there are limitations. For instance, some MCRs may not proceed as desired with certain substrates, such as sterically hindered aldehydes or amines with low pKa values. rsc.orgrsc.org The reaction conditions, including the choice of solvent and catalyst, can also significantly impact the outcome and may need to be optimized for specific substrate combinations. mdpi.com In some cases, the desired product may be formed in only moderate yields, or side reactions may lead to the formation of byproducts. nih.govacs.org For example, reactions with 2-nitro and 2-hydroxybenzaldehyde did not yield the desired product in one study, instead forming a two-component product. rsc.org

Derivatization from Other Pyridine Scaffolds

Another key strategy for synthesizing 4-Chloro-3-isobutylpyridine involves the modification of pre-existing pyridine rings through functional group interconversions and halogenation reactions.

Functional Group Interconversions on 3-Isobutylpyridine Derivatives

Starting with a 3-isobutylpyridine scaffold, various functional group interconversions can be performed to introduce a chloro group at the 4-position. For instance, if a 3-isobutylpyridine derivative possesses a functional group at the 4-position that can be converted into a good leaving group (e.g., a hydroxyl or amino group), subsequent nucleophilic substitution can be employed. The conversion of a carboxylic acid to an alcohol is a common functional group interconversion, often achieved using reagents like LiAlH4 or borane. imperial.ac.uk

A relevant example is the synthesis of 3-Acetamido-4-isobutylpyridine from the corresponding nitro precursor through reduction and acylation, demonstrating the manipulation of functional groups on an isobutyl-substituted pyridine ring. researchgate.net

Table 2: Examples of Functional Group Interconversions on Pyridine Rings

| Starting Functional Group | Target Functional Group | Reagents |

|---|---|---|

| Nitro (-NO2) | Amino (-NH2) | Reduction (e.g., H2/Pd, Fe/HCl) |

| Amino (-NH2) | Chloro (-Cl) | Sandmeyer reaction (NaNO2, HCl, CuCl) |

| Hydroxyl (-OH) | Chloro (-Cl) | POCl3, SOCl2 |

Halogenation Reactions on Isobutylpyridine Precursors

Direct halogenation of an isobutylpyridine precursor is a potential route to this compound. However, the regioselectivity of electrophilic halogenation on pyridines can be challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic attack. nih.gov Such reactions often require harsh conditions. nih.gov

More controlled methods for the halogenation of pyridines have been developed. One approach involves the conversion of the pyridine to its N-oxide, which activates the 4-position for electrophilic substitution. nih.gov Subsequent removal of the N-oxide group yields the 4-halogenated pyridine. Another strategy employs designed phosphine (B1218219) reagents that can be installed at the 4-position of pyridines and then displaced by a halide nucleophile via an SNAr pathway. nih.gov This method has been shown to be effective for a broad range of unactivated pyridines. nih.gov Additionally, methods for the selective chlorination of benzylic C-H bonds on alkyl-substituted azaheterocycles have been described, which could be relevant for modifications of the isobutyl group itself. wisc.edu

Photochemical Transformations Leading to Pyridine Analogues

Photochemical methods offer unique pathways for the synthesis and functionalization of the pyridine ring, often proceeding under mild conditions. These transformations harness the energy of light to generate reactive intermediates that can lead to a variety of substituted pyridine analogues.

One notable photochemical approach involves the functionalization of pyridines through the generation of pyridinyl radicals. researchgate.net For instance, a photochemical method for the C4-functionalization of pyridines with radicals derived from allylic C-H bonds has been reported. This process utilizes a dithiophosphoric acid that acts as a Brønsted acid for pyridine protonation, a single-electron transfer (SET) reductant for the pyridinium (B92312) ion, and a hydrogen atom abstractor to activate allylic C(sp³)–H bonds. researchgate.net The resulting pyridinyl and allylic radicals then couple with high regioselectivity. While this method demonstrates C4-selectivity, it highlights the potential of photochemical radical processes for creating C-C bonds on the pyridine ring.

Another significant photochemical strategy is the valence isomerization of pyridine N-oxides. Irradiation of pyridine N-oxides can lead to the formation of oxaziridine (B8769555) intermediates, which can rearrange to afford functionalized pyridines. rsc.orgmdpi.com A metal-free method for the C3-selective hydroxylation of pyridines has been developed based on this principle. rsc.orgmdpi.com This transformation is operationally simple and compatible with a diverse array of functional groups. The resulting 3-hydroxypyridines can then serve as versatile building blocks for further derivatization, potentially enabling the introduction of an isobutyl group at the 3-position and subsequent chlorination at the 4-position through conventional methods.

Furthermore, photoredox catalysis has emerged as a powerful tool for the synthesis of 3-alkylpyridine analogues. nih.gov In one study, the hydroarylation of 3-iodopyridine (B74083) with various terminal alkenes was achieved under mild photocatalytic conditions, yielding 3-alkylated pyridines. nih.gov This regioselective process is tolerant of a wide range of functional groups and could theoretically be adapted for the introduction of an isobutyl group at the 3-position of a pyridine ring. Subsequent chlorination at the 4-position would then be required to yield the target compound.

Table 1: Examples of Photochemical Transformations for Pyridine Functionalization

| Starting Material | Reagents and Conditions | Product | Key Finding | Reference |

| Pyridine | Cyclohexene, Dithiophosphoric Acid Catalyst, 365 nm light | 4-Cyclohexenylpyridine | C4-selective allylation via pyridinyl radicals. researchgate.net | researchgate.net |

| Pyridine N-oxide | Acetic Acid, (F₃C)₃COH, 254 nm light | 3-Hydroxypyridine | C3-selective hydroxylation via photochemical valence isomerization. rsc.orgmdpi.com | rsc.orgmdpi.com |

| 3-Iodopyridine | Terminal Alkene, Photocatalyst, Light | 3-Alkylpyridine | Regioselective hydroarylation for C3-alkylation. nih.gov | nih.gov |

Catalytic Methodologies for Pyridine Ring Construction and Functionalization

Catalytic methods, particularly those employing transition metals, represent a cornerstone in the synthesis and functionalization of the pyridine core. These methodologies offer high efficiency, selectivity, and functional group tolerance, making them indispensable for the preparation of complex pyridine derivatives like this compound.

Transition-metal-catalyzed cross-coupling reactions are among the most powerful and versatile strategies for forming C-C bonds in pyridine synthesis. researchgate.netacs.org Reactions such as the Suzuki-Miyaura, Negishi, and Hiyama couplings allow for the direct introduction of alkyl and aryl substituents onto a pre-functionalized pyridine ring. nih.govresearchgate.net For the synthesis of this compound, a plausible approach would involve the cross-coupling of a dihalopyridine with an appropriate isobutyl-organometallic reagent. For example, a Suzuki-Miyaura coupling between 3-bromo-4-chloropyridine (B1270894) and isobutylboronic acid, catalyzed by a palladium complex, could directly yield the target molecule. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. nih.gov

Direct C-H functionalization has emerged as an atom-economical and efficient alternative to traditional cross-coupling reactions. nih.gov These methods avoid the pre-functionalization of the pyridine ring, directly converting C-H bonds into new C-C or C-heteroatom bonds. While C2- and C4-functionalization of pyridines are more common due to the electronic nature of the ring, C3-selective functionalization is achievable. acs.org This can be accomplished through the use of directing groups or specialized catalytic systems that favor metalation at the C3 position. For instance, a directing group at the 2-position could facilitate a catalytic reaction at the adjacent C3 position to introduce the isobutyl group, followed by removal of the directing group and chlorination at the C4-position.

Recent advances in catalysis have also focused on the functionalization of readily available starting materials. For example, methods for the direct C-4-H alkylation of pyridines with alkyl halides have been developed using mechanochemically activated magnesium(0) metal, offering excellent regioselectivity. organic-chemistry.org While this demonstrates C4 selectivity, it underscores the ongoing development of novel catalytic systems for pyridine functionalization.

A multi-step synthesis of a related compound, 3-amino-2-chloro-4-alkylpyridine, has been described in the patent literature. google.com This process involves the condensation of cyanoacetamide and an appropriate ketone, followed by a series of transformations including cyclization, chlorination, and reduction. Such multi-step sequences, while less direct than cross-coupling or C-H activation, can be effective for constructing highly substituted pyridine rings from simple acyclic precursors.

Table 2: Overview of Catalytic Methodologies for Pyridine Functionalization

| Methodology | Catalyst/Reagents | Substrates | Product Type | Key Features | Reference(s) |

| Suzuki-Miyaura Coupling | Palladium Catalyst, Base | Halopyridine, Boronic Acid | Substituted Pyridine | High efficiency, broad functional group tolerance. nih.govresearchgate.netacs.org | nih.govresearchgate.netacs.org |

| C-H Functionalization | Transition Metal Catalyst | Pyridine, Coupling Partner | Functionalized Pyridine | Atom-economical, avoids pre-functionalization. nih.govacs.org | nih.govacs.org |

| Mechanochemical Alkylation | Magnesium(0) | Pyridine, Alkyl Halide | C4-Alkylated Pyridine | High regioselectivity for C4 position. organic-chemistry.org | organic-chemistry.org |

| Multi-step Synthesis | Various | Acyclic Precursors | Highly Substituted Pyridine | Builds the pyridine ring from simple starting materials. google.com | google.com |

Chemical Reactivity and Transformation Pathways of 4 Chloro 3 Isobutylpyridine

Reactivity Profiles of the Chloro Substituent

The chlorine atom at the 4-position of the pyridine (B92270) ring is a key site for functionalization. Its reactivity is influenced by the electron-withdrawing nature of the pyridine nitrogen, which facilitates certain transformations, particularly nucleophilic substitution and metal-catalyzed cross-coupling reactions.

The chloro group at the C4 position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the introduction of various nucleophiles, leading to a range of functionalized pyridine derivatives.

Research has demonstrated the displacement of the chloro group by oxygen-based nucleophiles. For instance, the reaction of monochloroisobutylpyridines with sodium methoxide (B1231860) in methanol (B129727) at reflux results in the formation of the corresponding methoxy-isobutylpyridines. acs.org Similarly, 4-chloropyridines can be coupled with phenols, such as 2-bromophenol, under heating to form phenoxy pyridine ethers. ysu.am These reactions typically proceed by the addition of the nucleophile to the pyridine ring, forming a negatively charged intermediate (Meisenheimer complex), followed by the elimination of the chloride ion to restore aromaticity. researchgate.net The general reactivity for nucleophilic attack on the pyridine ring is at the 2-, 4-, and 6-positions. researchgate.net

The following table summarizes representative nucleophilic displacement reactions on chloropyridine systems.

| Reactant | Nucleophile | Conditions | Product | Yield | Reference |

| Monochloroisobutylpyridines | Sodium methoxide | Methanol, Reflux | Methoxy-isobutylpyridines | 40% (for 4-isomer) | acs.org |

| 4-Chloropyridines | 2-Bromophenols | Neat or DME, 160°C | 2-Bromophenoxy pyridines | 40-75% | ysu.am |

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the chloro substituent of 4-chloro-3-isobutylpyridine serves as an effective handle for such transformations. Chloropyridines are generally less reactive than their bromo and iodo counterparts, often requiring more robust catalytic systems or harsher reaction conditions. rsc.orguwindsor.ca

Suzuki-Miyaura Coupling: This reaction pairs the aryl chloride with an organoboron reagent. The development of advanced palladium catalysts, often employing bulky, electron-rich phosphine (B1218219) ligands, has enabled the efficient coupling of aryl chlorides, including chloropyridines. uwindsor.canih.govuwindsor.ca For example, Suzuki-Miyaura reactions have been successfully performed on various chloropyridine substrates to introduce alkyl and aryl groups. researchgate.netnih.gov Optimized conditions often involve a palladium source like Pd(OAc)2, a phosphine ligand, and a base, with reactions carried out in solvents like toluene (B28343)/water. nih.gov

Heck Reaction: The Heck reaction involves the coupling of the aryl chloride with an alkene. Palladium catalysts are also standard for this transformation. ysu.amuwindsor.caliverpool.ac.uk Highly regioselective Heck reactions of halopyridines with electron-rich olefins have been achieved in ionic liquids, leading to branched olefin products. liv.ac.uk The reaction of 3-chloropyridine, for instance, has been reported, although yields can sometimes be modest. liv.ac.ukchempanda.com

Sonogashira Coupling: This reaction creates a C(sp2)-C(sp) bond by coupling the aryl chloride with a terminal alkyne, typically using a dual palladium and copper catalytic system. wikipedia.orgorganic-chemistry.org While aryl bromides and iodides are more reactive, conditions have been developed for the Sonogashira coupling of aryl chlorides. wikipedia.org These reactions are crucial for synthesizing alkynyl-substituted heterocycles, which are valuable intermediates in organic synthesis. scirp.org

Negishi Coupling: The Negishi reaction couples the aryl halide with an organozinc reagent, catalyzed by palladium or nickel complexes. wikipedia.orgresearchgate.net While highly effective for a broad range of substrates, chloropyridines have been found to be generally unreactive under many standard Negishi conditions that work well for iodo- and bromopyridines. rsc.org However, modified protocols using highly active catalysts have shown success in coupling less reactive chlorides. organic-chemistry.org

The table below provides an overview of catalyst systems used for cross-coupling reactions with chloropyridines.

| Coupling Reaction | Catalyst System | Substrates | Key Findings | Reference(s) |

| Suzuki-Miyaura | Pd(OAc)2 / RuPhos | 3-Chloropyridines / Alkyltrifluoroborates | Good to excellent yields for heteroaryl chlorides. | nih.gov |

| Heck | Pd-DPPP / Imidazolium ionic liquid | Halopyridines / Vinyl ethers | Highly regioselective formation of branched olefins. | liv.ac.uk |

| Sonogashira | Pd(CF3COO)2 / PPh3 / CuI | 2-Amino-3-bromopyridines / Alkynes | Optimal conditions found for high yield coupling. Applicable framework for chloropyridines with robust catalysts. | scirp.org |

| Negishi | Pd(PPh3)4 | 2-Chloropyridines / Organozinc pyridyls | Effective for bipyridine synthesis; chloropyridines require heating. | organic-chemistry.org |

The removal of the chloro substituent to yield the parent 3-isobutylpyridine (B84229) can be achieved through reductive dehalogenation. This transformation is valuable for removing the halogen after it has served its purpose as a directing or activating group.

Catalytic hydrogenation is a common and effective method. Using a palladium-on-carbon (Pd/C) catalyst with a hydrogen source, the C-Cl bond can be hydrogenolyzed. organic-chemistry.orgresearchgate.net This method is often clean and efficient. Bromo substituents are generally reduced more readily than chloro groups, allowing for selective dehalogenation in some cases. organic-chemistry.org

Alternative reducing agents have also been employed. Polymethylhydrosiloxane (PMHS), an inexpensive and mild reducing agent, can be used in combination with a palladium catalyst and a fluoride (B91410) source (e.g., KF) to achieve hydrodehalogenation of aryl chlorides at room temperature. msu.edu Other systems for hydrodehalogenation (HDH) include copper-based catalysts and other hydride sources. mdpi.com

Reactivity of the Isobutyl Side Chain

The isobutyl group attached to the pyridine ring also presents opportunities for chemical modification, primarily through functionalization of its C-H bonds or through oxidative and reductive processes.

Direct functionalization of the C(sp3)-H bonds of the isobutyl group is a modern and efficient strategy for elaborating the molecule's structure. The isobutyl group contains primary, secondary, and a tertiary (methine) C-H bond.

Photocatalysis using decatungstate anion has been shown to be effective for the site-selective C-H functionalization of alkylpyridines. acs.org In the case of 2-isobutylpyridine, C-H functionalization occurs preferentially at the tertiary methine C-H bond. acs.org This selectivity is attributed to a combination of polar and steric effects in the transition state of the hydrogen abstraction step. Such radical-mediated processes allow for the introduction of various functional groups, providing access to complex scaffolds. wisc.edu

Another approach involves a two-step sequence of C-H chlorination followed by nucleophilic displacement. This strategy allows for the diversification of the heterobenzylic position with a range of nucleophiles that might be incompatible with direct C-H oxidation methods. wisc.edu

The isobutyl side chain can undergo both oxidation and reduction, although these transformations are less common than reactions on the pyridine ring itself.

Oxidative Transformations: Oxidation of alkylpyridines can lead to various products depending on the reagents and conditions. Mild oxidation, for example with peracids like peracetic acid, can form the corresponding pyridine N-oxide without affecting the alkyl side chain. acs.org More vigorous oxidation can target the side chain. For instance, the side chains of alkyl-substituted indoles, a related heterocyclic system, have been shown to undergo oxidation to form carbinols. scispace.com Under certain photocatalytic conditions with oxygen, simple alkanes can be oxidized to alcohols and ketones, a reaction pathway that could be applicable to the isobutyl group. acs.org

Reductive Transformations: The pyridine ring itself can be reduced under certain conditions. Catalytic hydrogenation, typically with a palladium on carbon (Pd/C) catalyst, can reduce the pyridine ring to a piperidine (B6355638) ring. This would convert this compound to 4-chloro-3-isobutylpiperidine, assuming the chloro group is not removed under the reaction conditions. More forceful reduction might be required to affect the isobutyl group itself, which is generally stable to common reducing agents.

Electrophilic Aromatic Substitution (EAS) on the Pyridine Nucleus

The pyridine ring, an electron-deficient aromatic system, generally exhibits low reactivity towards electrophilic aromatic substitution (EAS) compared to benzene. wikipedia.org The presence of the electronegative nitrogen atom deactivates the ring, making reactions with electrophiles sluggish and often requiring harsh conditions. quora.comlibretexts.org In the case of this compound, the substituents on the pyridine nucleus further modulate this reactivity. The chloro group at the 4-position is an electron-withdrawing group, which further deactivates the ring towards electrophilic attack. Conversely, the isobutyl group at the 3-position is a weak electron-donating group, which provides some activation.

The nitrogen atom itself can react with electrophiles, leading to the formation of a pyridinium (B92312) salt. This initial reaction with the nitrogen lone pair further deactivates the ring system to subsequent electrophilic attack on the ring carbons. wikipedia.orgquora.com

When electrophilic substitution does occur on the pyridine ring, it typically proceeds at the 3-position (β-position), which is the most electron-rich carbon atom. wikipedia.orgquora.combhu.ac.in Attack at the 2- or 4-positions (α- and γ-positions) results in a destabilized cationic intermediate where the positive charge is placed on the electronegative nitrogen atom. bhu.ac.in

For this compound, the potential sites for electrophilic attack are positions 2, 5, and 6. The directing effects of the existing substituents must be considered:

The isobutyl group at position 3 is an ortho-, para-director, meaning it would direct incoming electrophiles to positions 2 and 4. However, position 4 is already substituted.

The chloro group at position 4 is also an ortho-, para-director, which would direct incoming electrophiles to positions 3 and 5. Position 3 is already substituted.

Considering these directing effects and the inherent reactivity of the pyridine ring, the most likely position for electrophilic substitution on this compound would be position 5. Attack at position 2 would be sterically hindered by the adjacent isobutyl group. Position 6 is electronically less favored compared to position 5.

| Position | Activating/Deactivating Groups | Directing Effects | Predicted Reactivity |

| 2 | Isobutyl (activating) | Directed by Isobutyl | Sterically hindered |

| 5 | Chloro (deactivating) | Directed by Chloro | Most probable site |

| 6 | None directly adjacent | - | Less favored |

Detailed research findings on specific EAS reactions, such as nitration or halogenation, on this compound are not extensively documented in publicly available literature. However, based on the general principles of pyridine chemistry, any such transformation would likely require forcing conditions and would be expected to yield the 5-substituted product as the major isomer.

4 Chloro 3 Isobutylpyridine As a Key Synthetic Building Block

Precursor for Complex Heterocyclic Architectures

The structural framework of 4-chloro-3-isobutylpyridine provides a foundation for the construction of intricate heterocyclic systems. The chlorine atom at the 4-position is a key functional group that can be displaced or participate in cross-coupling reactions, enabling the fusion or attachment of other ring systems.

Research has demonstrated the utility of related substituted pyridines in the synthesis of complex structures. For instance, multicomponent reactions (MCRs) have been employed to create fully substituted pyridines and dihydropyridines in a chemoselective manner. rsc.orgresearchgate.net These reactions, which involve the combination of several starting materials in a single step, can lead to the formation of highly complex molecular architectures with significant efficiency. rsc.orgvu.nl While not directly detailing the use of this compound, the principles of these MCRs, often involving aldehydes, malononitrile, and amines, highlight a potential pathway for its elaboration into more complex heterocyclic structures. rsc.orgresearchgate.net

Furthermore, the pyridine (B92270) nitrogen itself can be involved in the formation of more complex systems. For example, the synthesis of 1,2,4-triazolo[4,3-a]pyrimidines has been achieved from related pyridine precursors. researchgate.net The reactivity of the chloro-substituted pyridine ring can also be leveraged in the synthesis of fused heterocyclic systems like azaindoles. The transformation of substituted nitropyridines into azaindoles under Bartoli conditions is a known synthetic route. acs.orgresearchgate.netnih.govresearchgate.net This suggests that this compound could potentially be converted to a nitropyridine derivative and subsequently to an isobutyl-substituted azaindole.

The following table summarizes representative transformations of pyridine derivatives that can be conceptually applied to this compound for the synthesis of complex heterocycles.

| Starting Material Type | Reaction Type | Product Heterocycle Type |

| Substituted Pyridine | Multicomponent Reaction | Poly-substituted Pyridine/Dihydropyridine (B1217469) |

| Chloro-Nitropyridine | Bartoli Indole Synthesis | Azaindole |

| Aminopyridine Derivative | Cyclization | Fused Pyrimidine |

Elaboration into Polyfunctionalized Organic Molecules

The chloro and isobutyl substituents on the pyridine ring of this compound offer distinct handles for further chemical modification, allowing for its elaboration into polyfunctionalized organic molecules.

The chlorine atom can be substituted by a variety of nucleophiles, introducing new functional groups onto the pyridine core. This nucleophilic aromatic substitution is a fundamental reaction for functionalizing chloropyridines. researchgate.net Additionally, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are powerful methods for forming carbon-carbon bonds. For example, 4-chloro-2-phenylpyridine (B1303127) has been coupled with isobutylboronic acid to yield 4-isobutyl-2-phenylpyridine. google.com This demonstrates a viable strategy for replacing the chloro group with other alkyl or aryl moieties.

The isobutyl group can also be a site for functionalization. While the C(sp³)–H bonds of the isobutyl group are generally less reactive, modern synthetic methods have enabled their selective functionalization. For instance, radical chlorination can be used to introduce a chlorine atom at the benzylic-like position of alkyl-substituted pyridines, which can then be further diversified. wisc.edunih.gov

The combination of these transformations allows for the stepwise or concurrent introduction of multiple functional groups, leading to highly decorated pyridine scaffolds. For example, a synthetic sequence could involve a Suzuki coupling at the 4-position, followed by a selective C-H functionalization on the isobutyl group.

The table below illustrates potential synthetic elaborations of this compound.

| Position of Functionalization | Reaction Type | Introduced Functional Group |

| 4-position (Cl) | Suzuki Coupling | Aryl/Alkyl |

| 4-position (Cl) | Nucleophilic Substitution | Amino, Alkoxy, etc. |

| Isobutyl Group | C-H Functionalization | Halogen, etc. |

Applications in Asymmetric Synthesis as a Chiral Auxiliary or Ligand Precursor (if applicable, chemically focused)

While direct applications of this compound as a chiral auxiliary or ligand precursor are not extensively documented, its structural motif suggests potential in this area. Chiral pyridines are important components of ligands used in asymmetric catalysis. entegris.com The synthesis of chiral ligands often involves the incorporation of a pyridine unit to coordinate with a metal center.

The isobutyl group in this compound could potentially be modified to introduce a chiral center. For example, enantioselective alkylation of related 2-alkylpyridines has been achieved using chiral lithium amides as non-covalent stereodirecting auxiliaries. escholarship.orglookchem.com A similar strategy could potentially be applied to the isobutyl group of this compound or a derivative thereof.

Furthermore, the pyridine nitrogen and the chloro substituent provide points for attachment to a chiral scaffold or for modification into a bidentate or multidentate ligand. The synthesis of chiral ligands often involves the assembly of different fragments, and a functionalized pyridine like this compound could serve as one of these building blocks. entegris.com For instance, the chloro group could be displaced by a chiral amine or alcohol to generate a new chiral ligand.

The development of chiral ligands from pyridine-based structures is an active area of research, and the synthetic versatility of this compound makes it a candidate for exploration in this field.

Scaffold for Combinatorial Chemistry Libraries (chemically focused)

The structure of this compound is well-suited as a scaffold for the generation of combinatorial chemistry libraries. A scaffold in this context is a core molecular structure to which a variety of substituents can be attached to create a large number of related compounds.

The reactivity of the 4-chloro position allows for the introduction of a wide range of chemical diversity. Through reactions like Suzuki couplings, Buchwald-Hartwig aminations, and nucleophilic substitutions, a diverse set of aryl, alkyl, amino, and alkoxy groups can be appended to the pyridine ring.

Multicomponent reactions (MCRs) represent a powerful strategy for building combinatorial libraries. vu.nl The use of pyridine derivatives in MCRs to generate polysubstituted products is well-established. rsc.orgresearchgate.net A library could be designed where this compound is a key building block, and by varying the other components in the MCR, a large and diverse set of molecules can be synthesized efficiently.

The isobutyl group provides another point of diversification. While direct functionalization of the isobutyl group might be more challenging to adapt to a high-throughput format, it could be used to introduce a fixed element of three-dimensionality into the library.

The general approach to using this compound as a combinatorial scaffold would involve:

Functionalization at the 4-position: A diverse set of building blocks is reacted with the chloro group.

Modification of the isobutyl group (optional): Further diversification can be achieved by functionalizing the isobutyl group.

Modification of the pyridine ring: The pyridine nitrogen can also be a point of modification, for example, through N-oxide formation and subsequent rearrangement reactions. researchgate.net

This approach would allow for the rapid generation of a library of compounds with a common 4-substituted-3-isobutylpyridine core, which could then be screened for various properties.

Advanced Spectroscopic and Analytical Characterization Methodologies for 4 Chloro 3 Isobutylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, such as ¹H and ¹³C, within a molecule. The resulting spectra provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR spectroscopy provides data on the chemical environment of hydrogen atoms in a molecule. For 4-Chloro-3-isobutylpyridine, the ¹H NMR spectrum reveals distinct signals for the protons on the pyridine (B92270) ring and the isobutyl side chain. The chemical shift (δ) of each signal indicates the degree of magnetic shielding, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons, revealing adjacent proton relationships.

In a study on the radical chlorination of heterocycles, the related compound 3-isobutylpyridine (B84229) was chlorinated, and analysis of the products required detailed NMR interpretation. nih.gov The expected ¹H NMR signals for this compound would allow for the unambiguous assignment of each proton.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 (Pyridine) | ~8.4 | Singlet | - |

| H-5 (Pyridine) | ~7.3 | Doublet | ~5.0 |

| H-6 (Pyridine) | ~8.5 | Doublet | ~5.0 |

| -CH₂- (Isobutyl) | ~2.6 | Doublet | ~7.2 |

| -CH- (Isobutyl) | ~2.1 | Multiplet | - |

Note: Data is predicted based on known values for substituted pyridines and isobutyl groups. Actual experimental values may vary slightly.

Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the spectrum. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The signal for the carbon atom bonded to the chlorine (C-4) is expected to be significantly influenced by the electronegative halogen.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (Pyridine) | ~150 |

| C-3 (Pyridine) | ~140 |

| C-4 (Pyridine) | ~145 |

| C-5 (Pyridine) | ~122 |

| C-6 (Pyridine) | ~151 |

| -CH₂- (Isobutyl) | ~38 |

| -CH- (Isobutyl) | ~29 |

Note: Data is predicted based on known values for substituted pyridines. Actual experimental values may vary.

To confirm the assignments made from 1D NMR spectra and to establish the complete connectivity of the molecule, multidimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, COSY would show correlations between the -CH₂-, -CH-, and -CH₃ protons of the isobutyl group, and between the H-5 and H-6 protons on the pyridine ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.com This experiment is crucial for definitively assigning each carbon signal in the ¹³C NMR spectrum by linking it to its known attached proton(s) from the ¹H NMR spectrum. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu HMBC is particularly valuable for establishing the connection between substituents and the main molecular framework. In this case, it would show a correlation between the isobutyl -CH₂- protons and the C-2, C-3, and C-4 carbons of the pyridine ring, confirming that the isobutyl group is attached at the C-3 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This can provide information about the molecule's conformation and the spatial arrangement of substituents.

Mass Spectrometry (MS) Applications

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or five decimal places). nih.gov This precision allows for the determination of the exact elemental formula of a molecule by distinguishing between compounds with the same nominal mass but different atomic compositions. For this compound (C₉H₁₂ClN), HRMS can confirm the presence and number of carbon, hydrogen, chlorine, and nitrogen atoms, providing definitive evidence for the compound's identity. biorxiv.org

Table 3: HRMS Data for this compound

| Ion Formula | Ion Type | Calculated Mass (m/z) | Found Mass (m/z) |

|---|

The choice of ionization technique is critical for successful mass spectrometric analysis. The method used determines how molecules are converted into ions before they are analyzed.

Electron Ionization (EI): In EI, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. sorbonne-universite.fr This "hard" ionization technique produces a characteristic fragmentation pattern that serves as a molecular fingerprint, which can be used for structural elucidation by interpreting the masses of the fragments. For this compound, common fragments would likely result from the loss of the isobutyl group or a chlorine atom.

Electrospray Ionization (ESI): ESI is a "soft" ionization technique that typically produces protonated molecules ([M+H]⁺) with minimal fragmentation. rsc.orgjyu.fi It is particularly well-suited for molecules that are polar or thermally fragile and is the standard ionization source for Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov ESI would be the preferred method for accurately determining the molecular weight of this compound.

Chromatographic Separation and Purity Assessment Methodologies

Chromatographic methods are indispensable for the separation of this compound from reaction mixtures and for the accurate assessment of its purity. The choice of technique depends on the volatility and polarity of the compound and its potential impurities.

Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds like this compound. In a typical GC analysis, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. The separated components are then detected, often by a flame ionization detector (FID). sorbonne-universite.fr

For pyridine derivatives, a common setup involves a capillary column, such as a BP1 column, with helium as the carrier gas. sorbonne-universite.fr The operating conditions, including column temperature, pressure, and detector temperature, are optimized to achieve efficient separation. While specific GC data for this compound is not extensively detailed in the provided search results, the analysis of similar compounds like 4-(3,3-Dimethylbutyl)pyridine demonstrates the utility of GC in separating and identifying alkylated pyridines. sorbonne-universite.fr The purity of the compound can be determined by the relative area of its peak in the chromatogram.

Table 1: Illustrative GC Parameters for Analysis of Pyridine Derivatives

| Parameter | Value | Reference |

|---|---|---|

| Column | BP1 (0.25 mm x 30 m) | sorbonne-universite.fr |

| Carrier Gas | Helium | sorbonne-universite.fr |

| Pressure | 149.0 kPa | sorbonne-universite.fr |

| Detector | Flame Ionization Detector (FID) | sorbonne-universite.fr |

| Detector Temperature | 290 °C | sorbonne-universite.fr |

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both the purification and analytical assessment of a wide range of organic compounds, including those that are not sufficiently volatile for GC. For pyridine derivatives, reversed-phase HPLC (RP-HPLC) is frequently employed. wiley-vch.de

In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727), often with an additive like trifluoroacetic acid (TFA). wiley-vch.de The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Purity is assessed by a UV detector, and the retention time is characteristic of the compound under specific conditions. wiley-vch.deescholarship.org Preparative HPLC can be used to isolate pure this compound from a mixture, while analytical HPLC is used to confirm its purity. wiley-vch.de

Table 2: Typical HPLC Conditions for Pyridine Derivative Analysis

| Parameter | Description | Reference |

|---|---|---|

| Mode | Reversed-Phase (RP-HPLC) | wiley-vch.de |

| Stationary Phase | C18 column | wiley-vch.de |

| Mobile Phase | Gradient mixtures of water with 0.1% TFA and acetonitrile/water with 0.1% TFA | wiley-vch.de |

| Detection | UV Detector | wiley-vch.deescholarship.org |

| Application | Analytical and Preparative Purification | wiley-vch.de |

Thin Layer Chromatography (TLC) and Flash Column Chromatography are fundamental techniques for the purification and monitoring of reactions involving this compound.

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive method used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. rsc.orgbiorxiv.org A small amount of the reaction mixture is spotted onto a TLC plate coated with an adsorbent, typically silica (B1680970) gel. rsc.orgbiorxiv.org The plate is then developed in a solvent system, and the separated spots are visualized under UV light or by using a staining agent like potassium permanganate. rsc.orgbiorxiv.org The retention factor (Rf) value is a key parameter for identifying compounds.

Flash Column Chromatography is a preparative technique used to purify larger quantities of compounds. wiley-vch.devu.nl It utilizes a column packed with a stationary phase, most commonly silica gel, and a solvent system (eluent) is passed through the column under pressure. wiley-vch.devu.nl The choice of eluent, often a mixture of solvents like ethyl acetate (B1210297) and hexanes, is guided by TLC analysis. wiley-vch.degoogle.com Fractions are collected and analyzed by TLC to isolate the pure this compound. For instance, in the synthesis of related pyridine compounds, flash chromatography with gradients of ethyl acetate in hexanes or cyclohexane (B81311) is a common purification step. wiley-vch.devu.nl

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Structure Analysis

Spectroscopic techniques like Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic structure of this compound.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes vibrations of the molecular bonds. rsc.orgnottingham.ac.uk The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H bonds of the isobutyl group, the C=C and C=N stretching vibrations of the pyridine ring, and the C-Cl stretching vibration. Specific frequencies for these vibrations in related pyridine structures can be found in the literature. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of UV and visible light, which corresponds to electronic transitions between different energy levels. acs.orgirb.hr The UV-Vis spectrum of this compound would exhibit absorption maxima (λmax) corresponding to the π → π* and n → π* transitions of the pyridine ring. irb.hr The position and intensity of these bands can be influenced by the substituents on the ring. For example, studies on related substituted pyridines show how the electronic environment affects the absorption spectra. irb.hr

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-(3,3-Dimethylbutyl)pyridine |

| Acetonitrile |

| Ethyl acetate |

| Helium |

| Hexanes |

| Methanol |

| Potassium permanganate |

| Trifluoroacetic acid |

Computational and Theoretical Investigations of 4 Chloro 3 Isobutylpyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-chloro-3-isobutylpyridine, DFT calculations can offer deep insights into its electronic properties, reactivity, and spectroscopic behavior.

The electronic structure of this compound is significantly influenced by the substituents on the pyridine (B92270) ring. The chlorine atom at the 4-position acts as an electron-withdrawing group through its inductive effect, while the isobutyl group at the 3-position is an electron-donating group. This interplay of electronic effects shapes the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

| Property | Predicted Characteristic for this compound | General Reference |

| HOMO Energy | Expected to be influenced by the electron-donating isobutyl group. | scirp.orgias.ac.in |

| LUMO Energy | Expected to be lowered by the electron-withdrawing chloro group. | scirp.orgias.ac.in |

| HOMO-LUMO Gap | The combined substituent effects will determine the final gap value. | scirp.org |

| Dipole Moment | The molecule will possess a significant dipole moment due to the electronegative chlorine and nitrogen atoms. | researchgate.net |

DFT calculations are instrumental in predicting the reactivity and selectivity of this compound in various organic reactions. By analyzing the molecular electrostatic potential (MEP) and frontier orbital densities, one can identify the most probable sites for electrophilic and nucleophilic attack. scirp.org

For instance, the nitrogen atom is typically a primary site for electrophilic attack or protonation due to its lone pair of electrons. ias.ac.in The electron-withdrawing nature of the chlorine atom can influence the susceptibility of the pyridine ring to nucleophilic aromatic substitution. Conversely, the isobutyl group may direct electrophilic substitution to certain positions on the ring. Studies on substituted pyridines have shown that the position of substituents significantly impacts permeability and reactivity. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations can provide insights into the conformational flexibility of the isobutyl group and the nature of intermolecular interactions of this compound. MD studies on substituted pyridines have been used to understand their behavior in different environments, such as in solution or interacting with biological macromolecules. tandfonline.comresearchgate.net These simulations can reveal how the molecule interacts with solvents and other molecules, which is crucial for understanding its behavior in various applications. tandfonline.comnih.gov

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Studies

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) studies aim to establish a mathematical relationship between the chemical structure of a compound and its reactivity or physical properties. For a series of substituted pyridines, QSAR models have been developed to predict their biological activity, for example, as inhibitors of certain enzymes. tandfonline.comnih.govfigshare.com These models often use descriptors derived from computational chemistry, including those from DFT calculations, to correlate with experimental data. Such studies could be applied to this compound to predict its properties based on its structural features.

Table 2: Parameters Used in QSAR/QSPR Studies of Substituted Pyridines

| Parameter Type | Examples of Descriptors | Reference |

| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | tandfonline.comnih.govfigshare.com |

| Steric | Molecular volume, Surface area | tandfonline.comnih.govfigshare.com |

| Hydrophobic | LogP | tandfonline.comnih.govfigshare.com |

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry, particularly DFT, is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction pathway can be mapped out. scirp.orgnih.gov For reactions involving this compound, such as nucleophilic substitution or reactions at the isobutyl side chain, DFT calculations could identify the most energetically favorable mechanism. acs.orgwisc.eduacs.org This understanding is critical for optimizing reaction conditions and predicting potential side products.

Future Research Directions and Unexplored Avenues in 4 Chloro 3 Isobutylpyridine Chemistry

Development of Green Chemistry Approaches for Synthesis

Traditional syntheses of substituted pyridines often rely on multi-step processes involving hazardous reagents and solvents. Future research should prioritize the development of environmentally benign synthetic routes to 4-Chloro-3-isobutylpyridine. Current methods for analogous compounds, such as multicomponent reactions (MCRs) or metal-catalyzed cross-couplings, provide a foundation. For instance, the synthesis of 2-amino-6-(cyclohexylamino)-4-isobutylpyridine-3,5-dicarbonitrile has been achieved through an MCR strategy, highlighting the feasibility of building the isobutyl-substituted pyridine (B92270) core in a single step. rsc.orgresearchgate.net Similarly, 3-Chloro-2-isobutylpyridine has been synthesized via a Suzuki coupling using a palladium catalyst. chemicalbook.com

Future work could focus on adapting these methods to be more sustainable. Key areas for exploration include:

Solvent Substitution: Replacing conventional organic solvents like tetrahydrofuran (B95107) (THF) or toluene (B28343) with greener alternatives such as aqueous ethanol, propylene (B89431) carbonate, or even solvent-free conditions, which have proven effective in other pyridine syntheses. researchgate.netresearchgate.net

Catalyst Innovation: Moving away from homogeneous palladium catalysts towards reusable, heterogeneous catalysts like metal-organic frameworks (MOFs) or supported metal nanoparticles. This would simplify product purification and reduce heavy metal waste.

Atom Economy: Designing one-pot, tandem, or MCR strategies that start from simple, readily available precursors to construct the this compound skeleton with high atom economy, minimizing waste generation. researchgate.net

| Proposed Green Synthesis Strategy | Key Advantage | Relevant Precedent |

| One-Pot Multicomponent Reaction | High efficiency, reduced waste, simplified procedure | Synthesis of functionalized pyridines from aldehydes, malononitrile, and amines. researchgate.netresearchgate.net |

| Heterogeneous Catalysis (e.g., MOFs) | Catalyst reusability, lower processing costs | Use of Ce-V/Al2O3 for pyridine synthesis. researchgate.net |

| Aqueous-Phase Synthesis | Reduced environmental impact, improved safety | Palladium acetate-catalyzed Suzuki reactions in aqueous media. researchgate.net |

Exploration of Novel Catalytic Transformations

The structure of this compound features two primary handles for catalytic functionalization: the C-Cl bond and the C-H bonds of the isobutyl group.

The chlorine atom at the 4-position makes the compound an ideal substrate for a variety of transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, in particular, is a powerful tool for forming C-C bonds and has been successfully applied to various chloropyridines. researchgate.netlibretexts.orgnih.gov Future research should explore the reactivity of this compound with a wide range of boronic acids and esters to synthesize novel biaryl and alkyl-aryl pyridine derivatives. Optimizing reaction conditions using modern catalysts and ligands could provide access to complex molecular architectures that are otherwise difficult to obtain. nih.gov

Furthermore, the isobutyl group offers an opportunity for late-stage C(sp³)–H bond functionalization. Recent advances in photochemistry and radical chemistry have enabled the selective chlorination and subsequent diversification of benzylic C-H bonds on alkylpyridines. wisc.edunih.gov A significant research avenue would be to investigate similar strategies for the isobutyl group on this compound. This could lead to the introduction of new functional groups (e.g., hydroxyl, amino, or cyano) at the isobutyl side chain, dramatically increasing the molecular diversity accessible from a single precursor.

| Transformation Type | Target Site | Potential Products | Research Rationale |

| Suzuki-Miyaura Coupling | C4-Cl Bond | 4-Aryl-3-isobutylpyridines | Established method for functionalizing chloropyridines to build molecular complexity. libretexts.orgnih.gov |

| Buchwald-Hartwig Amination | C4-Cl Bond | 4-Amino-3-isobutylpyridines | Synthesis of valuable amine-containing building blocks. |

| C(sp³)–H Functionalization | Isobutyl C-H Bonds | Functionalized side-chain derivatives | Late-stage diversification to access novel analogues. wisc.edunih.gov |

Integration into Materials Science for Advanced Chemical Functionalities

Pyridine-containing molecules are of significant interest in materials science, particularly for organic electronics. researchgate.net The electron-deficient nature of the pyridine ring makes these compounds suitable as electron-transporting or host materials in organic light-emitting diodes (OLEDs). rsc.orggoogle.com The presence of a chlorine atom further enhances the electron-withdrawing character of the ring system.

An unexplored but promising area is the use of this compound as a fundamental building block for novel organic semiconductors. The isobutyl group can impart improved solubility in organic solvents, a critical property for the solution-based processing of electronic devices. google.com Future research could focus on synthesizing oligomeric or polymeric materials derived from this compound, for example, through repetitive cross-coupling reactions. The resulting conjugated materials could possess tailored electronic properties, making them candidates for a range of applications.

Potential Applications in Materials Science:

Organic Light-Emitting Diodes (OLEDs): As electron-transport layers or host materials. rsc.org

Organic Field-Effect Transistors (OFETs): As n-type semiconductor materials. google.com

Organic Photovoltaics (OPVs): As electron-acceptor components.

Advanced Computational Modeling of Complex Reaction Systems

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of molecules. researchgate.netnih.gov For this compound, computational modeling represents a vast and entirely unexplored field that could accelerate its development in both synthesis and materials science.

Future research should employ DFT to:

Elucidate Reaction Mechanisms: Model the transition states and reaction pathways for its synthesis and subsequent catalytic transformations. This can help in optimizing reaction conditions and predicting potential side products.

Predict Electronic Properties: Calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to predict its suitability for electronic applications. mdpi.com This can guide the rational design of new materials.

Analyze Spectroscopic Data: Correlate calculated vibrational and electronic spectra with experimental data to confirm molecular structures and understand electronic transitions. nih.gov

Evaluate Reactivity: Predict nucleophilicity and electrophilicity to guide the design of new reactions and understand its behavior in complex chemical environments. ias.ac.in

| Computational Method | Research Goal | Predicted Outcome |

| Density Functional Theory (DFT) | Geometry Optimization & Frequency Analysis | Accurate molecular structure and vibrational spectra. researchgate.net |

| Time-Dependent DFT (TD-DFT) | Prediction of Electronic Spectra | Understanding of UV-Vis absorption and emission properties for materials applications. nih.gov |

| NBO/HOMO-LUMO Analysis | Evaluation of Electronic Properties | Prediction of charge distribution, reactivity sites, and potential for use in organic electronics. mdpi.com |

| Reaction Pathway Modeling | Mechanistic Investigation | Insight into transition states and activation energies for synthetic transformations. |

Chemoenzymatic Synthesis and Biocatalysis Applications

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.gov The application of enzymes for the synthesis or modification of this compound is a completely unexplored but highly promising research direction.

Future work could involve:

Enzyme Screening: Screening existing enzyme libraries (e.g., oxidoreductases, hydrolases, lyases) to identify biocatalysts capable of acting on this compound or its precursors. For example, a cytochrome P450 monooxygenase could potentially achieve regioselective hydroxylation of the isobutyl side chain.

Directed Evolution: Engineering enzymes to enhance their activity, selectivity, or stability for specific transformations on this substrate.

Chemoenzymatic Cascades: Developing multi-step synthetic sequences that combine the advantages of both chemical and enzymatic catalysis. A potential chemoenzymatic route could involve the asymmetric dearomatization of the pyridine ring using a combination of chemical activation and enzymatic reduction to produce valuable chiral piperidine (B6355638) derivatives. nih.gov Recent work on the enzymatic activation of pyridyltriazoles to generate pyridine-functionalized cyclopropanes also opens up new possibilities for creating complex structures biocatalytically. chemrxiv.orgnih.gov

The synthesis of precursors for the drug Pregabalin often involves chemoenzymatic steps, demonstrating the power of this approach for creating functionalized molecules. nih.govresearchgate.net Similar strategies could be envisioned for producing high-value, enantiopure compounds derived from this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.